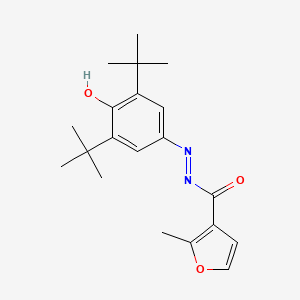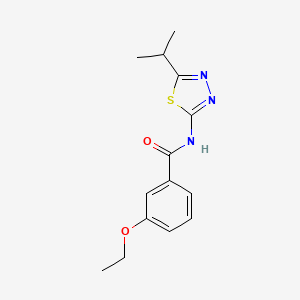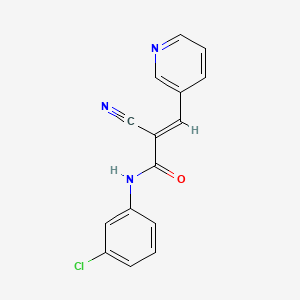
N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, also known as DANI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DANI is a derivative of imidazole, a heterocyclic organic compound that is widely used in medicinal chemistry.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a DNA-binding agent. This compound has been shown to bind to DNA with high affinity and specificity, making it a promising candidate for use in cancer therapy. Additionally, this compound has been studied for its antimicrobial properties, with promising results against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of DNA replication and transcription. This compound has been shown to intercalate into DNA, disrupting the normal structure and function of the double helix. This leads to the inhibition of DNA polymerase activity, which is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This compound has also been shown to inhibit the growth of various bacterial and fungal strains, suggesting potential use as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is its high specificity for DNA binding, which makes it a promising candidate for use in cancer therapy. Additionally, this compound has been shown to have low toxicity in vitro, indicating its potential as a safe and effective therapeutic agent. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide. One area of interest is the development of this compound-based therapeutics for cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in antimicrobial therapy. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in a wider range of experimental settings.
Synthesis Methods
The synthesis of N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide involves the reaction of 2,4-dichloroaniline with 2-methyl-4-nitroimidazole in the presence of acetic anhydride and pyridine. The resulting product is then acetylated with acetic anhydride to obtain this compound. The synthesis of this compound is a multistep process that requires careful control of reaction conditions to ensure high yield and purity.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O3/c1-7-15-11(18(20)21)5-17(7)6-12(19)16-10-3-2-8(13)4-9(10)14/h2-5H,6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAXJSWDAQYKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5737983.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5737990.png)
![N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5738002.png)


![6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one](/img/structure/B5738019.png)

![(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5738026.png)

![5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B5738034.png)

![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5738052.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)
![4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5738070.png)
